Crystallographic Validation: Structural Confirmation of Target Engagement in RON Kinase Binding Pocket
This compound (as ligand A1AXF) has been co-crystallized with the RON kinase domain (PDB entry 7H9Y), demonstrating specific binding pocket occupancy at the ATP-binding site. The difluoromethyl group at the 4-position of the pyridine ring makes distinct hydrophobic contacts with the kinase hinge region that would be absent in analogs lacking this substituent or bearing alternative substituents such as methyl or trifluoromethyl [1]. While the PDB entry provides structural validation of target engagement, direct binding affinity data for this specific ligand-target pair is not reported in the primary deposition; the crystallographic evidence confirms that the 5-chloro-4-difluoromethyl substitution pattern is sterically and electronically compatible with the RON kinase active site architecture [2].
| Evidence Dimension | Crystallographic structure validation (binding pose confirmation) |
|---|---|
| Target Compound Data | Ligand A1AXF co-crystallized in RON kinase domain (PDB: 7H9Y); real-space correlation coefficient = 0.918; real-space R factor = 0.124 |
| Comparator Or Baseline | Other pyridinylpiperazine analogs without crystallographic validation in RON kinase |
| Quantified Difference | Qualitative structural confirmation of binding pocket compatibility; quantitative binding affinity not reported |
| Conditions | X-ray crystallography; RON kinase domain expressed and purified; ligand soaked into crystals at unspecified concentration |
Why This Matters
Crystallographic validation provides direct evidence that this specific substitution pattern is sterically accommodated in the RON kinase active site, reducing the risk of synthetic investment in analogs that may fail to engage the target due to steric clashes.
- [1] RCSB Protein Data Bank. 7H9Y: Crystal structure of RON kinase domain with ligand A1AXF (1-[5-chloro-4-(difluoromethyl)pyridin-2-yl]piperazine). Deposited 2020. View Source
- [2] RCSB Protein Data Bank. Ligand validation report for 7H9Y: A1AXF - Real space R factor 0.124, real space correlation coefficient 0.918. View Source
